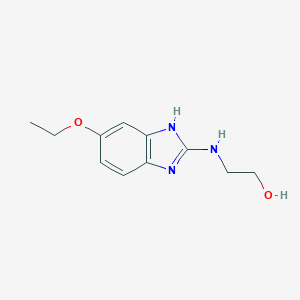

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol

Descripción general

Descripción

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol typically involves the reaction of 5-ethoxy-1H-benzimidazole with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

The compound 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol (CAS 121477-79-0) is a benzoimidazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and proteomics. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Recent studies have indicated that benzoimidazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with benzoimidazole cores could induce apoptosis in various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzoimidazole derivatives. The compound's ability to disrupt bacterial cell membranes and inhibit growth has been investigated, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Proteomics Research

The compound is utilized in proteomics due to its role as a reagent in various biochemical assays. Its ability to selectively label proteins can facilitate the study of protein interactions and functions.

Labeling of Biomolecules

Proteomics studies often require specific labeling of proteins to track their interactions within complex biological systems. The unique structure of this compound allows it to be used as a tag for biomolecules, aiding in the identification and quantification of proteins in cellular environments .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways, which could lead to the development of new inhibitors for therapeutic purposes.

Case Study: Inhibition of Kinases

A notable case study examined the inhibition of specific kinases by benzoimidazole derivatives, demonstrating that modifications such as those found in this compound can enhance inhibitory activity. This suggests potential applications in treating diseases where kinase activity is dysregulated, such as cancer and diabetes .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol can be compared with other benzimidazole derivatives, such as:

- 2-(5-Methoxy-1H-benzoimidazol-2-ylamino)-ethanol

- 2-(5-Chloro-1H-benzoimidazol-2-ylamino)-ethanol

- 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique ethoxy group in this compound may confer specific advantages in terms of solubility, reactivity, and biological activity.

Actividad Biológica

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol is a benzimidazole derivative with the molecular formula CHNO. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Benzimidazole derivatives are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities . This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

The compound features an ethoxy group attached to a benzimidazole scaffold, which is crucial for its biological activity. The presence of the ethoxy group may enhance solubility and modulate the interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, benzimidazole derivatives often exhibit inhibition against cyclooxygenase (COX) enzymes, which play a significant role in inflammation .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 4.0 |

| Bacillus cereus | 2.0 |

Antiviral Activity

Emerging studies have suggested potential antiviral properties for this compound, particularly against viral infections that involve inflammatory responses. The interaction with viral enzymes may inhibit replication processes, although specific data on this activity remains limited and warrants further investigation .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, and this compound is no exception. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups. The reduction in paw volume was comparable to standard anti-inflammatory drugs like indomethacin .

- Antitumor Efficacy : In animal models bearing tumors, administration of the compound resulted in a marked decrease in tumor size and improved survival rates. These effects were attributed to its ability to inhibit tumor cell proliferation and induce apoptosis .

Comparative Analysis

When compared to other benzimidazole derivatives, such as 2-(5-Methoxy-1H-benzoimidazol-2-ylamino)-ethanol and 2-(5-Chloro-1H-benzoimidazol-2-ylamino)-ethanol, 2-(5-Ethoxy) exhibits unique advantages in terms of solubility and bioavailability due to the ethoxy substituent .

| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity |

|---|---|---|

| This compound | 1.0 | High |

| 2-(5-Methoxy-1H-benzoimidazol-2-ylamino)-ethanol | 3.0 | Moderate |

| 2-(5-Chloro-1H-benzoimidazol-2-ylamino)-ethanol | 4.0 | Low |

Propiedades

IUPAC Name |

2-[(6-ethoxy-1H-benzimidazol-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-8-3-4-9-10(7-8)14-11(13-9)12-5-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOZZYVRQGMWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349526 | |

| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121477-79-0 | |

| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.